Regiochemical Advantage: 3-Carboxylic Acid Enables Potent Glycogen Phosphorylase Inhibition via Amide Derivatives
The 3-carboxylic acid position is critical for generating potent glycogen phosphorylase inhibitors. Derivatives of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, specifically pyrrolopyridine-2-carboxamides, exhibit inhibitory activity against glycogen phosphorylase, a validated target for diabetes and cardioprotection [1]. In contrast, the non-brominated 7-azaindole-3-carboxylic acid (CAS 156270-06-3) and other regioisomers (e.g., 2-carboxylic acid) lack this specific derivatization pathway and are not reported as precursors for this class of inhibitors .
| Evidence Dimension | Precursor to Glycogen Phosphorylase Inhibitors |
|---|---|
| Target Compound Data | Serves as the key precursor for pyrrolopyridine-2-carboxamide derivatives |
| Comparator Or Baseline | 7-Azaindole-3-carboxylic acid (non-brominated, CAS 156270-06-3); 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (regioisomer, CAS 1222175-20-3) |
| Quantified Difference | Target compound uniquely enables the synthesis of glycogen phosphorylase inhibitors; comparators not reported for this application |
| Conditions | Synthetic derivatization to pyrrolopyridine-2-carboxamides; target engagement validated in glycogen phosphorylase assays |
Why This Matters
This specific synthetic pathway enables the development of drug candidates for metabolic and cardiovascular diseases, a therapeutic avenue not accessible with other 7-azaindole regioisomers.
- [1] Bradley, S. E., et al. (2007). Pyrrolopyridine-2-carboxylic acid amide inhibitors of glycogen phosphorylase. U.S. Patent Application Publication No. US20070244090A1. View Source
